molecular formula C22H26FN3O B1163278 5F-Cumyl-P7aica

5F-Cumyl-P7aica

Cat. No. B1163278
M. Wt: 367.5
InChI Key: MXJYOUMYJGNQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro CUMYL-P7AICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Pharmacological Properties

  • Binding Affinities and Functional Activities at Cannabinoid Receptors: 5F-Cumyl-P7aica, along with similar compounds, was synthesized and characterized, revealing significant binding affinities and functional activities at cannabinoid type 1 and type 2 receptors. These compounds were potent and efficacious CB1 agonists (Banister et al., 2018).

Metabolic Studies

  • Urinary Metabolites Identification in Humans: A study detected potential 5F-Cumyl-P7aica metabolites in human urine samples. Key biotransformation steps in humans included oxidative defluorination followed by carboxylation, and monohydroxylation followed by sulfation and glucuronidation (Staeheli et al., 2019).
  • Quantification in Biological Specimens: A study established a method for quantifying 5F-Cumyl-P7aica in blood and urine, applying it to a fatal intoxication case. This method showed high sensitivity and selectivity, marking its significance in forensic toxicology (Zawadzki et al., 2020).

Structural and Chemical Analysis

  • Analytical Characterization of Synthetic Cannabinoids: The study involved detailed analytical characterization of 5F-Cumyl-P7aica and related compounds using techniques like GC-MS, LC-HRMS, IR, and NMR, which are crucial for accurate identification in forensic settings (Bovens et al., 2017).

In Vitro and In Vivo Metabolism

  • Comparison of Metabolic Patterns: A comparison of in vitro and in vivo metabolic patterns of 7-azaindole-derived synthetic cannabinoids, exemplified using cumyl-5F-P7AICA, was conducted. This study predicted the in vivo and in vitro metabolic patterns of these compounds, which is important in clinical and forensic toxicology (Walle et al., 2020).

Behavioral Pharmacology

  • Behavioral Effects Comparison with Other Cannabinoids: A study examined the behavioral effects of 5F-Cumyl-P7aica in comparison to other synthetic cannabinoids and Δ9-tetrahydrocannabinol. These findings are significant for understanding the potential abuse liability and psychoactive effects of these compounds (Gatch et al., 2021).

properties

Product Name

5F-Cumyl-P7aica

Molecular Formula

C22H26FN3O

Molecular Weight

367.5

IUPAC Name

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27)

InChI Key

MXJYOUMYJGNQEY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF

synonyms

CUMYL-5-fluoro-P7AICA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5F-Cumyl-P7aica
Reactant of Route 2
Reactant of Route 2
5F-Cumyl-P7aica
Reactant of Route 3
Reactant of Route 3
5F-Cumyl-P7aica
Reactant of Route 4
5F-Cumyl-P7aica
Reactant of Route 5
5F-Cumyl-P7aica
Reactant of Route 6
5F-Cumyl-P7aica

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.